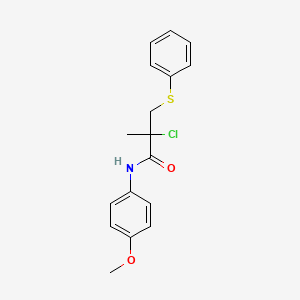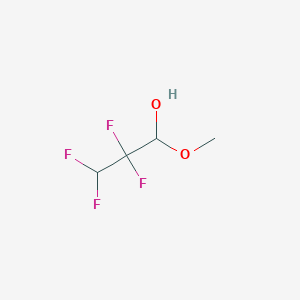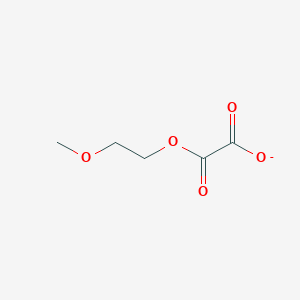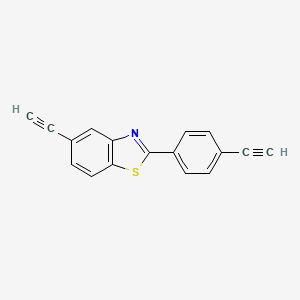![molecular formula C29H21NO B14405399 1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one CAS No. 88072-70-2](/img/structure/B14405399.png)
1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its high degree of ring strain, which makes it an interesting subject for various chemical studies and applications. The presence of multiple phenyl groups and a nitrogen atom within the bicyclic framework adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one typically involves the reaction of N-aminopyridinium iodides with cyclopentadienone derivatives. This reaction proceeds under specific conditions, often requiring heating or irradiation to facilitate the formation of the desired bicyclic structure . The reaction can be summarized as follows:
Reactants: N-aminopyridinium iodides and cyclopentadienone derivatives
Conditions: Heating or irradiation
Products: this compound and hydroxypyridine derivatives
Industrial Production Methods
While the industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one undergoes various types of chemical reactions, including:
Rearrangement Reactions: The compound can rearrange to form hydroxypyridine derivatives upon heating or irradiation.
Substitution Reactions: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The nitrogen atom within the bicyclic structure can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Heating or Irradiation: Used to induce rearrangement reactions.
Electrophilic Reagents: Such as halogens or nitro compounds for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Hydroxypyridine Derivatives: Formed from rearrangement reactions.
Substituted Phenyl Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a model compound to study ring strain and its effects on reactivity and stability.
Medicine: Investigated for its potential use in drug design, particularly in the development of compounds with unique structural features.
Industry: Used in the synthesis of complex organic molecules and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one involves its ability to undergo rearrangement reactions due to the high ring strain within its bicyclic structure. The nitrogen atom plays a crucial role in stabilizing the transition state during these reactions. The molecular targets and pathways involved are primarily related to the compound’s ability to interact with electrophilic and nucleophilic reagents, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with a similar azabicyclo structure but different substituents.
1H-Bicyclo[3.1.0]hexa-3,5-dien-2-one: A related compound that undergoes similar rearrangement reactions due to ring strain.
Uniqueness
1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one is unique due to the presence of four phenyl groups, which significantly influence its chemical properties and reactivity. The combination of high ring strain and multiple phenyl groups makes it a valuable compound for studying the effects of structural complexity on chemical behavior.
Properties
CAS No. |
88072-70-2 |
|---|---|
Molecular Formula |
C29H21NO |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1,3,4,5-tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one |
InChI |
InChI=1S/C29H21NO/c31-27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(23-17-9-3-10-18-23)29(27,30-28)24-19-11-4-12-20-24/h1-20,30H |
InChI Key |
JNPMNPCSZYYCKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3(C(C2=O)(N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


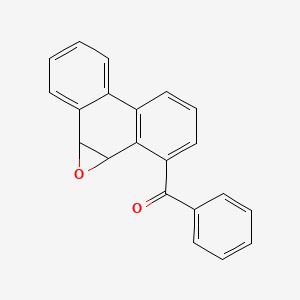
![3-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405330.png)
![3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14405338.png)
![2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14405358.png)
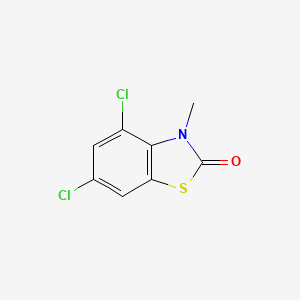
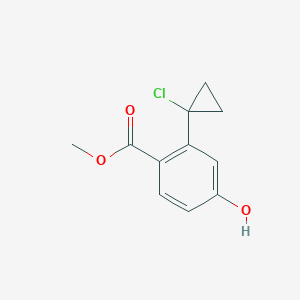
![S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14405373.png)
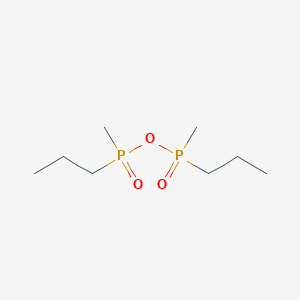
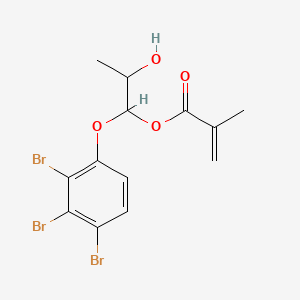
![(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol](/img/structure/B14405388.png)
